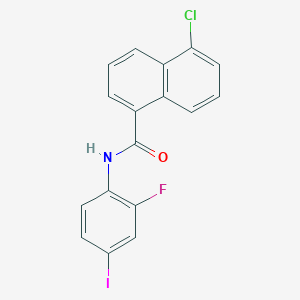![molecular formula C22H21ClN2O2S B4228359 N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-chloronaphthalene-1-carboxamide](/img/structure/B4228359.png)
N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-chloronaphthalene-1-carboxamide
Descripción general
Descripción
N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-chloronaphthalene-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sec-butyl group, a hydroxyphenyl group, and a naphthamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-chloronaphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxyphenyl Intermediate: The starting material, 5-sec-butyl-2-hydroxyphenylamine, is synthesized through the alkylation of 2-hydroxyaniline with sec-butyl bromide under basic conditions.
Thiocarbamoylation: The hydroxyphenyl intermediate is then reacted with thiophosgene to introduce the carbonothioyl group, forming N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl} intermediate.
Naphthamide Formation: Finally, the intermediate is coupled with 5-chloro-1-naphthoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The carbonothioyl group can be reduced to form corresponding amines.
Substitution: The chloro group on the naphthamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted naphthamide derivatives.
Aplicaciones Científicas De Investigación
N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-chloronaphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-chloronaphthalene-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to altered cellular responses.
Comparación Con Compuestos Similares
- N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-5-bromo-1-naphthamide
- N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-5-fluoro-1-naphthamide
Comparison:
- Uniqueness: The presence of the chloro group in N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-5-chloronaphthalene-1-carboxamide may confer unique reactivity and biological activity compared to its bromo and fluoro analogs.
- Reactivity: The chloro compound may undergo different substitution reactions compared to its analogs, leading to distinct products and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactivity, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-5-chloronaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2S/c1-3-13(2)14-10-11-20(26)19(12-14)24-22(28)25-21(27)17-8-4-7-16-15(17)6-5-9-18(16)23/h4-13,26H,3H2,1-2H3,(H2,24,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMNRIYBBDQDRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC3=C2C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4228287.png)

![N-(3,4-dichlorophenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4228304.png)
![1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-methoxyphenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4228306.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4228312.png)
![1-Benzoyl-N-[(furan-2-YL)methyl]-3-(pyridin-3-YL)-1H-1,2,4-triazol-5-amine](/img/structure/B4228325.png)

![N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrochloride](/img/structure/B4228336.png)
![5,5-Bis(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B4228339.png)
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B4228347.png)
![3-chloro-N-[1-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]benzamide](/img/structure/B4228358.png)
![2,4-dichloro-N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B4228361.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-phenylbutanamide](/img/structure/B4228365.png)
![N~1~-ETHYL-2-[1-(4-FLUOROBENZYL)-3-(4-METHOXYBENZYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]ACETAMIDE](/img/structure/B4228371.png)
